molecular formula C11H15NO B8429995 (Rs)-4-ethyl-1,2,3,4-tetrahydro-7-hydroxyquinoline

(Rs)-4-ethyl-1,2,3,4-tetrahydro-7-hydroxyquinoline

Cat. No. B8429995
M. Wt: 177.24 g/mol
InChI Key: BIVHHDHXDURQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06448405B1

Procedure details

In a flame dried 100 mL rb flask equivuipped with a magnetic stir bar and a N2 gas inlet was dissolved (R/S)-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline (21 mg, 109.9 μmol) in CH2Cl2 (4 mL). The solution was cooled to 0° C. and a 1.0 M solution of BBr3 in CH2Cl2 (0.33 mL, 320 μmol, 2.75 equiv) was added slowly by syringe. The solution was warmed to rt and stirred under a blanket of N2 for 9 h. The reaction was quenched by addition of sat. NaHCO3 solution (5 mL), extracted with CH2Cl2 (3×25 mL), washed with brine (2×20 mL), dried (Na2SO4) and concentrated in vacuo to give 19 mg (99%) of the desired phenolic amine as a clear yellow oil. Data for (R/S)-4-ethyl-1,2,3,4-tetrahydro-7-hydroxyquinoline: 1H NMR (400 MHz, CDCl3) 6.85 (d, J=8.1, 1H), 6.11 (dd, J=2.4, 8.3, 1H), 5.98 (d, J=2.4, 1H), 3.25 (m, 2H), 2.57 (m, 1H), 1.85 (m, 1H), 1.76 (m, 1H), 1.67 (m, 1H), 1.51 (m, 1H), 0.940 (t, J=7.4, 3H).
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13]C)=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1)[CH3:2].B(Br)(Br)Br.N#N>C(Cl)Cl>[CH2:1]([CH:3]1[C:12]2[C:7](=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
21 mg
Type
reactant
Smiles
C(C)C1CCNC2=CC(=CC=C12)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried 100 mL rb flask
CUSTOM
Type
CUSTOM
Details
equivuipped with a magnetic stir bar and a N2 gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of sat. NaHCO3 solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCNC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.